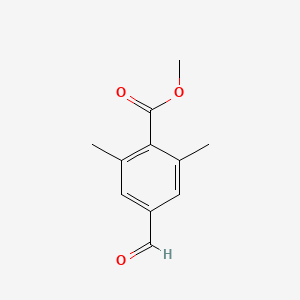
2-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is an organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes methoxy and methyl groups attached to an anthraquinone core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene.
Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation reactions using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the anthraquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and anthracenes, which have applications in dye synthesis and organic electronics .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s anthraquinone core can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, it can generate reactive oxygen species (ROS) that induce apoptosis in targeted cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,8-Trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: An analogue with improved systemic exposure.
Methyl 3,8-dihydroxy-1-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate: A related compound with similar structural features.
4,4′,5,5′-Tetrahydroxy-2′-methoxy-7′-methyl-10,10′-dioxo-9,9′,10,10′-tetrahydro-9,9′-bianthracene-2-carboxylic acid: Another structurally related compound.
Uniqueness
2-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
142348-01-4 |
|---|---|
Molekularformel |
C20H16O7 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
(5-acetyloxy-6-methoxy-2-methyl-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C20H16O7/c1-9-5-6-12-15(19(9)26-10(2)21)17(23)13-7-8-14(25-4)20(27-11(3)22)16(13)18(12)24/h5-8H,1-4H3 |
InChI-Schlüssel |
YNSRQMZTFCDEGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC(=O)C)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


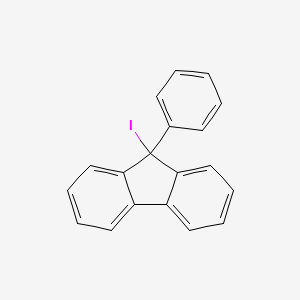
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
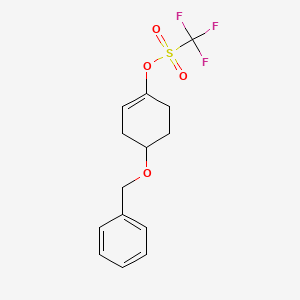

![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)

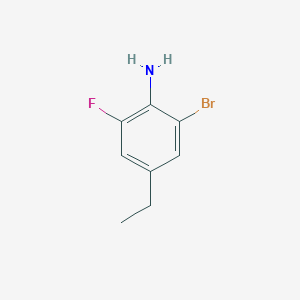
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
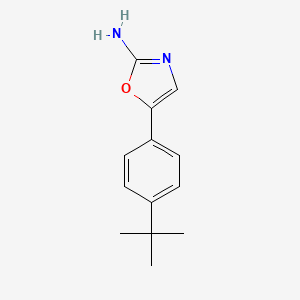

![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
